molecular formula C6H6O2S B112520 3-Methoxythiophene-2-carbaldehyde CAS No. 35134-07-7

3-Methoxythiophene-2-carbaldehyde

Cat. No. B112520
Key on ui cas rn: 35134-07-7
M. Wt: 142.18 g/mol
InChI Key: KGJDTMQUUPIAEF-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

3-Methoxy-2-thiophenecarboxadlehyde was prepared by adding n-butyllithium (10.56 mmol, 2.5M solution in hexane)(Aldrich), without cooling, to a solution of 3-methoxythiophene (1 g,8.8 mmol) (Aldrich) in dry diethyl ether (5 mL) over a period of 5 min. The mixture was gently heated at reflux for 2 h at which time the organolithium compound was transferred, via cannula, to a solution of DMF (23 mmol) in diethyl ether (5 mL) which was cooled in an ice bath. The reaction was stirred at room temperature for 14 h, at which time 1N HCl (10 mL) was added and the layers were separated. The aqueous layer was extracted with diethyl ether (3×25 mL), and the combined organic extracts were dried over magnesium sulfate, and concentrated to yield 3-methoxy-2-thiophenecarboxaldehyde as a pale, yellow solid. The 3-methoxy-2-thiophenecarboxaldehyde was then added to ethynylmagnesium chloride (Aldrich) according to Method A above to yield 3-hydroxy-3-(3-methoxy-2-thiophenyl)-1-propyne. (Yield 151 mg, 0.9 mmol).
Quantity
10.56 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
23 mmol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.CN([CH:16]=[O:17])C.Cl>C(OCC)C>[CH3:6][O:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
10.56 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CSC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
23 mmol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Methoxy-2-thiophenecarboxadlehyde was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently heated
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(SC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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